Hexobendine

Description

This compound is a medication used to cause vasodilation, to treat several conditions including angina pectoris. It has not been approved in the United States or the United Kingdom, but has been used widely in Austria and Germany.

A potent vasoactive agent that dilates cerebral and coronary arteries, but slightly constricts femoral arteries, without any effects on heart rate, blood pressure or cardiac output.

Properties

IUPAC Name |

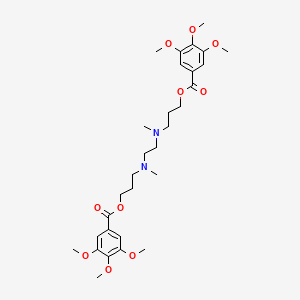

3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQAMFQCSAJCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202302 | |

| Record name | Hexobendine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-03-5 | |

| Record name | Hexobendine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexobendine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexobendine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexobendine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexobendine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXOBENDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6X4SYR93B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hexobendine in Coronary Arteries

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexobendine is a potent coronary vasodilator that primarily exerts its effects through the inhibition of adenosine uptake into erythrocytes and vascular cells. This action leads to an increase in the extracellular concentration of endogenous adenosine, a powerful vasodilator. The elevated adenosine levels subsequently activate A2A adenosine receptors on coronary artery smooth muscle cells, initiating a signaling cascade that results in vasodilation and increased coronary blood flow. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound on coronary arteries.

Core Mechanism of Action: Adenosine Uptake Inhibition

The principal mechanism of action of this compound in the coronary vasculature is the potentiation of endogenous adenosine effects by blocking its cellular uptake.[1][2][3] Under normal physiological and particularly hypoxic conditions, myocardial cells release adenosine, which acts as a local signaling molecule to match coronary blood flow to myocardial oxygen demand.[1] this compound significantly inhibits the rapid uptake of adenosine by erythrocytes and other cells, thereby increasing its concentration in the interstitial fluid of the myocardium.[1][4] This elevated extracellular adenosine is then available to interact with its receptors on the surface of coronary artery smooth muscle cells, leading to vasodilation.[3]

Signaling Pathway of this compound-Mediated Coronary Vasodilation

The vasodilatory effect of this compound is predominantly mediated through the activation of the adenosine A2A receptor subtype.[1][5][6] The binding of adenosine to these G-protein coupled receptors initiates a downstream signaling cascade that leads to smooth muscle relaxation.

The key steps in this pathway are:

-

Adenosine Receptor Activation: Increased extracellular adenosine, due to this compound's inhibition of its uptake, binds to and activates A2A adenosine receptors on the surface of coronary artery smooth muscle cells.[5]

-

G-Protein Activation: The activated A2A receptor stimulates the associated Gs alpha subunit of the G-protein complex.[5]

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][7]

-

Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5]

-

Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets within the smooth muscle cell, which collectively lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.[8]

-

Smooth Muscle Relaxation and Vasodilation: These events result in the relaxation of the coronary artery smooth muscle, leading to vasodilation and an increase in coronary blood flow.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vivo Effects of this compound on Myocardial Blood Flow

| Species | Dose | Route of Administration | Effect on Myocardial Blood Flow | Reference |

| Cat | 0.25 mg/kg | Intravenous | Marked increase | [2] |

| Cat | 0.5 - 1.0 mg/kg | Intravenous | Decreased systemic arterial blood pressure and myocardial contractility | [2] |

| Rat | 10 - 100 mg/kg | Oral | Improved cardiac metabolism under hypoxia | [4] |

Table 2: In Vitro Effects of this compound

| Preparation | Concentration | Effect | Reference |

| Isolated rabbit atria | 5 x 10-6 g/ml | Protected against hypoxia-induced decrease in contractility | [2] |

| Rat erythrocytes | Not specified | Considerable inhibition of adenosine uptake | [4] |

Detailed Experimental Protocols

Langendorff Isolated Heart Perfusion for Coronary Vasodilation Studies

This ex vivo technique is crucial for studying the direct effects of pharmacological agents on coronary vascular resistance and myocardial function, independent of systemic neurohumoral influences.[3][9][10][11][12]

Methodology:

-

Animal Preparation: A suitable laboratory animal (e.g., rat, guinea pig, rabbit) is anesthetized, and the heart is rapidly excised.[12]

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[9]

-

Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries.[3]

-

Parameter Measurement: Various parameters are continuously monitored and recorded, including:

-

Drug Administration: this compound and other test compounds are infused into the perfusion line at known concentrations.

-

Data Analysis: Changes in coronary flow and other cardiac parameters in response to drug administration are analyzed to determine the vasodilatory potency and other cardiac effects of the compound.

Adenosine Uptake Assay in Erythrocytes

This assay is fundamental to quantifying the inhibitory effect of this compound on its primary target.[13][14]

Methodology:

-

Blood Collection and Preparation: Whole blood is collected in the presence of an anticoagulant. Erythrocytes are isolated by centrifugation and washed with a physiological buffer.

-

Cell Incubation: A suspension of erythrocytes at a known cell density is prepared.

-

Inhibitor Pre-incubation: The erythrocyte suspension is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

-

Initiation of Uptake: Radiolabeled adenosine (e.g., [³H]-adenosine) is added to the cell suspension to initiate the uptake process.

-

Termination of Uptake: After a short, defined incubation period (typically seconds to minutes), the uptake is rapidly terminated. This can be achieved by adding a "stop solution" containing a potent and rapid-acting adenosine uptake inhibitor (like dipyridamole) and/or by rapid centrifugation through a layer of oil to separate the cells from the incubation medium.

-

Measurement of Radioactivity: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of radiolabeled adenosine taken up by the cells is calculated. The inhibitory effect of this compound is determined by comparing the uptake in the presence of the drug to the control. An IC50 value can be calculated from the dose-response curve.

Potential for Phosphodiesterase Inhibition

While the primary mechanism of this compound is adenosine uptake inhibition, the role of phosphodiesterase (PDE) inhibition is a relevant consideration in the broader context of coronary vasodilation. PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP.[15][16] Inhibition of PDEs, particularly PDE3 and PDE5 which are present in vascular smooth muscle, can lead to an accumulation of these second messengers and subsequent vasodilation.[17] However, current literature does not provide direct evidence for a significant inhibitory effect of this compound on phosphodiesterases. Further research would be required to definitively rule in or out a secondary mechanism involving PDE inhibition.

Conclusion

The coronary vasodilatory action of this compound is well-established to be primarily due to its inhibition of adenosine uptake, leading to increased extracellular adenosine and subsequent activation of the A2A receptor signaling pathway. This results in increased intracellular cAMP, smooth muscle relaxation, and enhanced coronary blood flow. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this and similar compounds. Future research could focus on elucidating a precise IC50 value for adenosine uptake inhibition and exploring any potential secondary mechanisms of action.

References

- 1. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the mode of action of this compound, a prospective anti-anginal drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diacomp.org [diacomp.org]

- 4. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced A2A adenosine receptor-mediated increase in coronary flow in type I diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SutherlandandHearse [southalabama.edu]

- 10. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]

- 11. Isolated Heart | Heart Perfusion | Langendorff Examination [scintica.com]

- 12. adinstruments.com [adinstruments.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of selective phosphodiesterase 3 inhibition on the early and late asthmatic responses to inhaled allergen - PMC [pmc.ncbi.nlm.nih.gov]

Hexobendine: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexobendine is a synthetic vasodilator with a primary mechanism of action centered on the inhibition of adenosine reuptake. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological properties of this compound. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside a quantitative summary of its effects. Furthermore, the underlying signaling pathways influenced by this compound's mechanism of action are visually represented to facilitate a deeper understanding of its cellular effects.

Discovery and History

This compound was first synthesized by Schlogl Karl and Kraupp Otto. The pioneering work on this compound is detailed in patents assigned to Chemie Linz Ag, including Austrian patent AT231432 and U.S. patent 3,267,103, filed in the mid-1960s. The discovery of this compound emerged from research efforts aimed at developing novel cardiovascular agents.

Chemical Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the esterification of 3,4,5-trimethoxybenzoyl chloride with 3-chloropropanol. The resulting intermediate, 3-chloropropyl 3,4,5-trimethoxybenzoate, is then reacted with N,N'-dimethyl-1,2-ethanediamine to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-chloropropyl 3,4,5-trimethoxybenzoate

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 3,4,5-trimethoxybenzoyl chloride (1 mole) in a suitable inert solvent such as toluene.

-

Addition of Reactant: Slowly add 3-chloropropanol (1.1 moles) to the solution while maintaining the temperature at approximately 20-25°C.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-chloropropyl 3,4,5-trimethoxybenzoate. The product can be further purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound (N,N'-dimethyl-N,N'-bis[3-(3',4',5'-trimethoxybenzoxy)propyl]ethylenediamine)

-

Reaction Setup: In a sealed reaction vessel, dissolve N,N'-dimethyl-1,2-ethanediamine (1 mole) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Reactant: Add 3-chloropropyl 3,4,5-trimethoxybenzoate (2.2 moles) to the solution.

-

Reaction Conditions: Heat the mixture to 80-100°C and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into a large volume of water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield crude this compound. The final product can be purified by column chromatography on silica gel.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of adenosine reuptake into erythrocytes and endothelial cells. This inhibition leads to an increase in the extracellular concentration of adenosine, which can then activate its receptors (A1, A2A, A2B, and A3) on various cell types, including vascular smooth muscle and platelets. The activation of these receptors triggers downstream signaling cascades that ultimately lead to its vasodilatory and antiplatelet effects.

Adenosine Reuptake Inhibition Workflow

Caption: Workflow of this compound's inhibition of adenosine reuptake.

Adenosine Receptor Signaling Pathway

Caption: Simplified signaling pathways of adenosine receptors.

Pharmacological Data

The pharmacological effects of this compound have been evaluated in various preclinical and clinical studies. Its primary effects are vasodilation, particularly of the coronary and cerebral arteries, and inhibition of platelet aggregation.

| Parameter | Species | Model | Dosage | Result | Reference |

| Efficacy | |||||

| Myocardial Blood Flow | Cat | Anesthetized | 0.25 mg/kg | Marked increase | [1] |

| Cerebral Blood Flow | - | - | - | Dilation of cerebral arteries | [2] |

| Coronary Blood Flow | - | - | - | Dilation of coronary arteries | [2] |

| Pharmacokinetics | |||||

| Half-life (distribution) | Rat | Intravenous | 0.5 mg/kg | 7 minutes | - |

| Half-life (elimination) | Rat | Intravenous | 0.5 mg/kg | 45 minutes | - |

| Safety | |||||

| Systemic Arterial Pressure | Cat | Anesthetized | 0.5 - 1.0 mg/kg | Decrease | [1] |

| Myocardial Contractility | Cat | Anesthetized | 0.5 - 1.0 mg/kg | Decrease | [1] |

Key Experimental Protocols

Adenosine Uptake Inhibition Assay

This assay is crucial for quantifying the inhibitory potency of this compound on adenosine transporters.

-

Cell Culture: Culture a suitable cell line, such as human erythrocytes or endothelial cells, that express equilibrative nucleoside transporters (ENTs).

-

Assay Preparation: Prepare a stock solution of radiolabeled adenosine (e.g., [³H]-adenosine) and serial dilutions of this compound.

-

Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

-

Uptake Initiation: Initiate adenosine uptake by adding the radiolabeled adenosine to the cell suspension and incubate for a short period (e.g., 1-2 minutes).

-

Uptake Termination: Stop the uptake by rapidly adding an ice-cold stop solution containing a high concentration of a non-radiolabeled adenosine analogue (e.g., dipyridamole).

-

Cell Lysis and Scintillation Counting: Pellet the cells by centrifugation, lyse them, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Measurement of Myocardial Blood Flow

This protocol is used to assess the in vivo vasodilatory effect of this compound on the coronary circulation.

-

Animal Preparation: Anesthetize the experimental animal (e.g., cat or dog) and surgically expose the heart.

-

Instrumentation: Insert a flow probe around a major coronary artery to measure blood flow. Catheters are placed for drug administration and blood pressure monitoring.

-

Baseline Measurement: Record baseline myocardial blood flow, heart rate, and arterial blood pressure.

-

Drug Administration: Administer this compound intravenously at the desired dose.

-

Data Recording: Continuously record myocardial blood flow and other hemodynamic parameters for a specified period after drug administration.

-

Data Analysis: Calculate the percentage change in myocardial blood flow from baseline to determine the effect of this compound.

Conclusion

This compound is a well-characterized vasodilator with a clear mechanism of action involving the inhibition of adenosine reuptake. Its synthesis is straightforward, and its pharmacological effects are quantifiable through established experimental protocols. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, serving as a valuable resource for further investigation and potential therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexobendine is a potent coronary vasodilator that has been a subject of research interest for its effects on myocardial blood flow and metabolism. Its primary mechanism of action involves the inhibition of adenosine uptake into erythrocytes and other cells, thereby increasing the extracellular concentration of adenosine and potentiating its physiological effects. This technical guide provides an in-depth overview of the primary research applications of this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to investigate its properties.

Core Mechanism of Action: Adenosine Uptake Inhibition

This compound's principal pharmacological effect is the non-competitive inhibition of equilibrative nucleoside transporter 1 (ENT1), a key protein responsible for the transport of nucleosides like adenosine across cell membranes. By blocking ENT1, this compound effectively increases the concentration of endogenous adenosine in the interstitial fluid, leading to enhanced activation of adenosine receptors on vascular smooth muscle cells and other tissues. This elevated adenosine signaling is the primary driver of this compound's vasodilatory and cardioprotective effects.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound from various preclinical studies.

Table 1: In Vitro Inhibition of Nucleoside Transport

| Cell Type | Substrate | Inhibition Parameter | Value | Reference |

| Human Erythrocytes | Uridine | IC50 | 5-30 nM | [1] |

| S49 Mouse Lymphoma Cells | Uridine | IC50 | 5-30 nM | [1] |

| P388 Mouse Leukemia Cells | Uridine | IC50 | 5-30 nM | [1] |

Note: The IC50 values for uridine transport are used as a proxy for adenosine transport inhibition, as both are substrates for the ENT1 transporter inhibited by this compound.

Table 2: In Vivo Effects on Cardiovascular Parameters

| Species | Dosage | Effect | Duration | Reference |

| Anesthetized Cats | 0.25 mg/kg (i.v.) | Marked increase in myocardial blood flow | ~45 minutes | |

| Anesthetized Cats | 0.5 - 1.0 mg/kg (i.v.) | Decrease in systemic arterial blood pressure | - | |

| Rats | 10-100 mg/kg (oral) | Significant improvement in cardiac metabolism under hypoxia | - | [2][3] |

Table 3: Effects on Myocardial Metabolism in Rats (under induced hypoxia)

| Myocardial Substrate | Effect of Hypoxia | Effect of this compound (10-100 mg/kg, oral) | Reference |

| Creatine Phosphate | Significant Decrease | Significant Improvement | [2][3] |

| ATP | Significant Decrease | Significant Improvement | [2][3] |

| Glycogen | Significant Decrease | Significant Improvement | [2][3] |

| Glucose | Significant Decrease | Significant Improvement | [2][3] |

| ADP | Increase | - | [2][3] |

| AMP | Increase | - | [2][3] |

| Adenosine | Increase | - | [2][3] |

| Lactate | Increase | - | [2][3] |

Signaling Pathways

The vasodilatory effect of this compound is primarily mediated by the potentiation of adenosine signaling. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Workflows and Protocols

Measurement of Myocardial Blood Flow using Thermal Diffusion

This method provides real-time and continuous measurement of regional myocardial blood flow.

References

- 1. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real-time and continuous monitoring of myocardial blood flow using a thermal diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexobendine's Impact on Cerebral Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Hexobendine on cerebral blood flow (CBF). It synthesizes key findings from pivotal studies, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cerebrovascular research.

Core Findings: Quantitative Effects of this compound on Cerebral Blood Flow

This compound has been demonstrated to significantly increase cerebral blood flow across various species. The vasodilatory effect, however, varies in magnitude depending on the subject and experimental conditions.

| Species | Mean CBF Increase (%) | Dosage | Route of Administration | Reference |

| Human (Stroke Patients) | 10 | 0.15 mg/kg | Intravenous | Meyer et al., 1971 |

| Human (Stroke Patients) | 15 | 1.0 mg/kg | Intravenous | McHenry et al., 1972 |

| Dog | up to 40 | Not Specified | Not Specified | McHenry et al., 1972 |

| Monkey | ~15 | Not Specified | Not Specified | McHenry et al., 1972 |

Mechanism of Action: The Adenosine Pathway

The primary mechanism by which this compound exerts its vasodilatory effect on cerebral vasculature is through the potentiation of endogenous adenosine. This compound is a potent inhibitor of adenosine uptake by erythrocytes and other cells. This inhibition leads to an increase in the extracellular concentration of adenosine, which then acts on A2A receptors on vascular smooth muscle cells and endothelial cells, triggering a signaling cascade that results in vasodilation and a subsequent increase in cerebral blood flow.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound on cerebral blood flow.

Study by Meyer et al. (1971)

-

Objective: To measure the effect of intravenous and oral this compound on cerebral hemispheric blood flow and metabolism in patients with ischemic cerebrovascular disease.

-

Subjects: Patients with recent cerebral infarction.

-

Method for CBF Measurement: Kety-Schmidt method.

-

Tracer: 10% Nitrous Oxide (N₂O) in air.

-

Procedure: Subjects inhaled the N₂O mixture for 10 minutes. Arterial and internal jugular venous blood samples were drawn simultaneously at specified intervals during the inhalation period.

-

Analysis: The concentration of N₂O in the blood samples was determined using gas chromatography. Cerebral blood flow was calculated based on the Fick principle.

-

-

Drug Administration:

-

Intravenous: 0.15 mg/kg of this compound was administered over a 5-minute period.

-

Oral: 90 mg of this compound daily in three divided doses.

-

-

Measurements: In addition to CBF, cerebral metabolic rates for oxygen (CMRO₂) and glucose (CMRGlu) were calculated from the arteriovenous differences in oxygen and glucose content.

Study by McHenry et al. (1972)

-

Objective: To evaluate the effects of intravenous this compound on regional cerebral blood flow (rCBF) and cardiovascular function in patients with cerebrovascular disease.

-

Subjects: Patients with cerebrovascular disease verified by cerebral angiography.

-

Method for rCBF Measurement: Intracarotid Xenon-133 Injection Method.

-

Tracer: Xenon-133 dissolved in saline.

-

Procedure: A small catheter was inserted into the internal carotid artery. A bolus of Xenon-133 was injected, and the subsequent washout of the tracer from the brain was monitored by a battery of scintillation detectors placed over the scalp.

-

Analysis: The clearance curves of Xenon-133 were used to calculate rCBF in different regions of the brain.

-

-

Drug Administration: 1.0 mg/kg of this compound was administered intravenously over a 10-minute period.

-

Cardiovascular Measurements: Mean arterial blood pressure (MABP), cardiac output, and cerebrovascular resistance (CVR) were also measured.

Study by Heiss et al. (1978)

-

Objective: To investigate the effects of various drugs, including this compound, on hemispheric and regional cerebral blood flow in a large cohort of patients.

-

Subjects: A total of 410 patients with various neurological conditions.

-

Method for CBF Measurement: Xenon-133 inhalation method.

-

Tracer: Xenon-133 gas.

-

Procedure: Patients inhaled a mixture of air and Xenon-133 for a short period. The uptake and washout of the tracer in the brain were monitored by multiple scintillation detectors placed over the scalp.

-

Analysis: The clearance curves were analyzed to calculate hemispheric and regional CBF.

-

-

Drug Administration: The specific dosage and administration route for this compound were not detailed in the abstract but were part of a broader investigation of vasoactive drugs.

Summary and Implications for Future Research

The collective evidence from these seminal studies firmly establishes this compound as a potent cerebral vasodilator. The primary mechanism of action is well-supported to be the inhibition of adenosine uptake, leading to increased extracellular adenosine and subsequent A2A receptor-mediated vasodilation. The quantitative data, while variable, consistently demonstrate a significant increase in cerebral blood flow following this compound administration.

For future research, several avenues remain open for exploration:

-

Dose-Response Relationship: A more detailed characterization of the dose-response relationship of this compound on cerebral blood flow in different patient populations is warranted.

-

Receptor Subtype Specificity: Further investigation into the specific roles of adenosine A2A and A2B receptors in mediating the effects of this compound in the cerebral vasculature could provide more nuanced therapeutic targets.

-

Long-term Effects: The long-term effects of chronic this compound administration on cerebral hemodynamics and neuronal function are not well understood and represent a critical area for future studies.

-

Combination Therapies: Exploring the synergistic effects of this compound with other neuroprotective agents or thrombolytics in the context of ischemic stroke could lead to novel therapeutic strategies.

This technical guide provides a foundational understanding of this compound's effect on cerebral blood flow, offering valuable insights for the continued development and application of cerebrovascular therapeutics.

Investigating the Vasodilatory Properties of Hexobendine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexobendine is a potent coronary vasodilator that has been the subject of numerous pharmacological studies. This technical guide provides an in-depth analysis of the core mechanisms underlying its vasodilatory effects, with a primary focus on its well-established role as an adenosine uptake inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular drug discovery and development.

Core Mechanism of Action: Inhibition of Adenosine Uptake

The principal mechanism by which this compound exerts its vasodilatory effects is through the inhibition of cellular adenosine uptake, most notably by erythrocytes.[1][2] By blocking the nucleoside transport system, this compound effectively increases the extracellular concentration of endogenous adenosine.[3] Adenosine, a key regulator of coronary blood flow, then binds to its receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to vasodilation.[4][5] This action is particularly significant in the context of myocardial ischemia, where adenosine levels are naturally elevated.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Cat | 0.25 mg/kg | Marked increase in myocardial blood flow with decreased myocardial metabolic heat production. No significant effect on contractility or BP. | [6] |

| Cat | 0.5 and 1.0 mg/kg | Decreased systemic arterial blood pressure and myocardial contractility. | [6] |

| Rat | 10-100 mg/kg (orally) | Significantly improved alterations in cardiac metabolism induced by hypoxia. | [1] |

Table 2: In Vitro Efficacy of this compound

| Preparation | Concentration | Effect | Reference |

| Isolated Rabbit Atria | 5 x 10⁻⁶ g/mL | Protected against the decrease in contractility following the removal of oxygen. | [6] |

| Rat Erythrocytes | Not specified | Considerable inhibition of adenosine uptake. | [1] |

| Human Erythrocytes | Not specified | Inhibition of adenosine uptake. | [2][7] |

Experimental Protocols

Langendorff Isolated Heart Perfusion

The Langendorff isolated heart perfusion technique is a cornerstone ex vivo method for studying the effects of pharmacological agents on the heart in a controlled environment, free from systemic influences.[8][9][10][11]

Objective: To assess the direct effects of this compound on coronary blood flow and cardiac contractility.

Methodology:

-

Heart Isolation: A heart is excised from a suitable animal model (e.g., rat, rabbit, guinea pig).[9]

-

Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.[12]

-

Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely down the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.[11]

-

Stabilization: The heart is allowed to stabilize for a period, during which baseline parameters such as heart rate, coronary flow, and contractile force are recorded.

-

Drug Administration: this compound, at various concentrations, is introduced into the perfusate.

-

Data Acquisition: Changes in coronary flow are measured using a flowmeter. Left ventricular pressure can be monitored by inserting a balloon-tipped catheter into the left ventricle, connected to a pressure transducer.

-

Analysis: Dose-response curves for the effects of this compound on coronary flow and contractility are constructed.

Workflow Diagram:

Erythrocyte Adenosine Uptake Assay

This in vitro assay is designed to quantify the inhibitory effect of a compound on the uptake of adenosine by red blood cells.[13][14]

Objective: To determine the IC50 value of this compound for the inhibition of adenosine uptake in erythrocytes.

Methodology:

-

Blood Collection and Preparation: Fresh whole blood is collected in the presence of an anticoagulant. Erythrocytes are isolated by centrifugation and washed with a suitable buffer.

-

Incubation with Inhibitor: Erythrocyte suspensions are pre-incubated with varying concentrations of this compound.

-

Initiation of Uptake: Radiolabeled adenosine (e.g., [³H]adenosine) is added to the cell suspension to initiate the uptake process.

-

Termination of Uptake: After a short incubation period (e.g., 20-30 seconds), the uptake is rapidly terminated by adding a "stopping solution" containing a high concentration of a potent nucleoside transport inhibitor (e.g., dipyridamole) and centrifuging the cells through a layer of silicone oil to separate them from the incubation medium.

-

Measurement of Radioactivity: The radioactivity inside the erythrocytes is measured using a scintillation counter.

-

Data Analysis: The percentage inhibition of adenosine uptake at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Workflow Diagram:

Signaling Pathways

Adenosine-Mediated Vasodilation

The primary vasodilatory action of this compound is mediated through the potentiation of the adenosine signaling pathway. By inhibiting adenosine uptake, this compound increases the availability of adenosine in the extracellular space, allowing it to bind to A2A and A2B adenosine receptors on vascular smooth muscle cells.[4][15] Activation of these Gs-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][15] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and opens ATP-sensitive potassium (K-ATP) channels. The resulting potassium efflux hyperpolarizes the cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation and vasodilation.

General Vasodilation via Phosphodiesterase (PDE) Inhibition

While there is no direct evidence to suggest that this compound is a phosphodiesterase (PDE) inhibitor, this pathway represents a common mechanism for vasodilation and is included for contextual understanding. PDE inhibitors increase the intracellular concentrations of cyclic nucleotides (cAMP and/or cGMP) by preventing their degradation.[16][17]

Increased cGMP, often stimulated by nitric oxide (NO), activates Protein Kinase G (PKG), while increased cAMP activates PKA. Both PKA and PKG can induce vasodilation through multiple mechanisms, including the phosphorylation and opening of potassium channels (leading to hyperpolarization) and the phosphorylation of components of the contractile machinery, which decreases the sensitivity of myosin light chain kinase to calcium.[18] The net effect is a reduction in intracellular calcium and smooth muscle relaxation.

Conclusion

The vasodilatory properties of this compound are primarily and robustly attributed to its function as an adenosine uptake inhibitor. By augmenting the local concentration of adenosine, this compound effectively harnesses a key physiological pathway for coronary vasodilation. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation and understanding of this and similar cardiovascular agents. Future research could focus on elucidating a more precise dose-response relationship in various vascular beds and further exploring any potential secondary mechanisms of action.

References

- 1. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine uptake by erythrocytes of man, rat and guinea-pig and its inhibition by this compound and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of vasodilation to adenosine in coronary arterioles from patients with heart disease [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Studies on the mode of action of this compound, a prospective anti-anginal drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of adenosine uptake in human erythrocytes by adenosine-5'-carboxamides, xylosyladenine, dipyridamole, this compound, and p-nitrobenzylthioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]

- 10. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]

- 11. Langendorff heart - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Erythrocyte adenosine transport. A rapid screening test for cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Nitric oxide pathway and phosphodiesterase inhibitors in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphodiesterase inhibitors: history of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Orchestrating HFpEF: How Noncoding RNAs Drive Pathophysiology and Phenotypic Outcomes | MDPI [mdpi.com]

The Role of Hexobendine in Myocardial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexobendine is a pharmacological agent known for its coronary vasodilating and myocardial protective effects. This technical guide provides an in-depth analysis of this compound's core role in modulating myocardial metabolism, particularly under conditions of normoxia and hypoxia. The primary mechanism of action involves the inhibition of adenosine uptake, which potentiates the local effects of endogenous adenosine, a key regulator of coronary blood flow and cardiac function. Additionally, direct effects on the myocardium contribute to a reduction in energy demand. This document summarizes key quantitative data on metabolic substrate utilization, details the experimental protocols used to derive this data, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's principal mechanism is the potent, non-competitive inhibition of adenosine uptake by erythrocytes and endothelial cells[1]. During periods of increased metabolic activity or hypoxia, myocardial ATP is catabolized to adenosine, which is then released into the interstitial space. By blocking its reuptake, this compound effectively increases the extracellular concentration of adenosine[1]. This elevated adenosine level leads to two primary beneficial effects on the heart:

-

Coronary Vasodilation: Adenosine is a powerful vasodilator in the coronary circulation. It acts on A2A adenosine receptors on vascular smooth muscle cells, leading to increased coronary blood flow and improved oxygen supply to the myocardium[1].

-

Cardioprotection: Adenosine exerts direct cardioprotective effects by activating A1 and A3 receptors on cardiomyocytes. This can reduce heart rate (negative chronotropy) and contractile force (negative inotropy), thereby decreasing myocardial oxygen demand[2][3].

Under hypoxic conditions, this compound has been shown to preserve the heart's normal aerobic energy metabolism, mitigating the drastic shifts in high-energy phosphates and metabolic substrates that characterize oxygen deprivation[1].

Adenosine Receptor Signaling in Cardiomyocytes

The effects of elevated extracellular adenosine, facilitated by this compound, are mediated by four G-protein coupled receptor subtypes (A1, A2A, A2B, and A3) on cardiomyocytes. The two most prominent pathways are the A1 and A2A receptor cascades.

-

A1 Receptor Signaling (Gi-Coupled): Activation of the A1 receptor, which couples to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), decreasing the activity of Protein Kinase A (PKA). The downstream effects include a reduction in heart rate and contractility, conserving myocardial energy.

-

A2A Receptor Signaling (Gs-Coupled): The A2A receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP and PKA activation. This pathway is primarily associated with coronary vasodilation but also plays a role in protecting against ischemia-reperfusion injury.

Quantitative Effects on Myocardial Metabolism

Experiments using isolated, perfused rat hearts have provided quantitative insight into this compound's metabolic effects. The primary impact in a normoxic, functioning heart is a reduction in substrate metabolism, secondary to a decrease in cardiac work (negative chronotropic and inotropic effects).

Effects on Substrate Metabolism (Normoxia)

The following table summarizes data from studies on isolated rat hearts perfused for 30 minutes with different substrates. The reduction in uptake and oxidation reflects a decreased energy demand.

| Parameter | Control | This compound Treated | Change |

| Glucose (10 mM) Metabolism | |||

| Glucose Uptake (μmol/g/30 min) | 88.3 ± 4.5 | 55.4 ± 3.8 | ↓ 37.3% |

| 14CO2 Production (μmol/g/30 min) | 26.8 ± 2.1 | 16.2 ± 1.5 | ↓ 39.5% |

| Lactate Production (μmol/g/30 min) | 68.2 ± 5.6 | 40.1 ± 4.2 | ↓ 41.2% |

| Pyruvate (6 mM) Metabolism | |||

| Pyruvate Uptake (μmol/g/30 min) | 105.7 ± 6.3 | 68.4 ± 5.1 | ↓ 35.3% |

| 14CO2 Production (μmol/g/30 min) | 35.1 ± 2.9 | 22.5 ± 2.3 | ↓ 35.9% |

| Palmitate (0.7 mM) Metabolism | |||

| Palmitate Uptake (μmol/g/30 min) | 9.8 ± 0.9 | 6.5 ± 0.7 | ↓ 33.7% |

| 14CO2 Production (μmol/g/30 min) | 2.1 ± 0.2 | 1.3 ± 0.1 | ↓ 38.1% |

Data synthesized from studies on isolated perfused rat hearts. The primary mechanism cited for these changes is the negative chronotropic and inotropic effects of this compound, reducing overall cardiac work and thus, metabolic demand[3].

Effects on High-Energy Phosphates and Metabolites

This compound demonstrates a significant cardioprotective effect by preserving high-energy phosphate stores, particularly under hypoxic stress.

| Parameter (μmol/g wet weight) | Condition | Control | This compound Treated | Effect of this compound |

| ATP | Normoxia | 4.1 ± 0.1 | 4.8 ± 0.1 | Significant Accumulation |

| ATP | Hypoxia | Significantly ↓ | Significantly Improved | Preserves ATP Levels |

| Creatine Phosphate | Hypoxia | Significantly ↓ | Significantly Improved | Preserves CrP Levels |

| Lactate | Hypoxia | Significantly ↑ | Significantly Reduced | Attenuates Lactate Buildup |

| Glycogen | Hypoxia | Significantly ↓ | Significantly Improved | Preserves Glycogen Stores |

Normoxia data from isolated perfused rat hearts[3]. Hypoxia data reflects significant improvements observed in rat myocardial tissue following oral administration of this compound[1].

Key Experimental Protocols

The data presented were primarily generated using the Langendorff isolated perfused heart model. This ex vivo technique allows for the study of cardiac function and metabolism in a controlled environment, free from systemic neuro-hormonal influences.

Langendorff Isolated Heart Perfusion for Metabolic Studies

Objective: To measure the effect of this compound on myocardial substrate utilization and high-energy phosphate content.

Materials:

-

Animal Model: Male Wistar rats (approx. 200g).

-

Perfusion Apparatus: Langendorff system with a water-jacketed reservoir, aortic cannula, and perfusion pump.

-

Perfusion Buffer: Modified Krebs-Henseleit bicarbonate buffer (pH 7.4), gassed with 95% O2 / 5% CO2, containing:

-

NaCl (118.5 mM), NaHCO3 (25.0 mM), KCl (4.7 mM), MgSO4 (1.2 mM), KH2PO4 (1.2 mM), CaCl2 (1.4 mM).

-

-

Substrates: [U-14C] glucose (10 mM), [3-14C] pyruvate (6 mM), or [1-14C] palmitate (0.7 mM) complexed to albumin.

-

Test Article: this compound solution (e.g., 5 x 10-6 g/mL).

-

Equipment: Liquid scintillation counter, Wollenberger tongs pre-cooled in liquid nitrogen, enzymatic assay kits for ATP determination.

Methodology:

-

Animal Preparation: Anesthetize the rat and administer heparin to prevent coagulation.

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold buffer.

-

Cannulation: Identify the aorta and mount it on the aortic cannula of the Langendorff apparatus. Secure with a ligature.

-

Initiate Perfusion: Begin retrograde perfusion at a constant pressure (e.g., 70 mmHg). The perfusate forces the aortic valve closed and enters the coronary arteries, sustaining the heart.

-

Stabilization: Allow the heart to stabilize for a 15-20 minute equilibration period with the standard perfusion buffer.

-

Experimental Period: Switch to the perfusion buffer containing the desired radiolabeled substrate, with or without this compound.

-

Perfusion: Perfuse for a set duration (e.g., 30 minutes). Collect the coronary effluent for analysis of metabolites (e.g., lactate) and 14CO2 (trapped with a hyamine hydroxide solution).

-

Tissue Harvesting: At the end of the perfusion period, rapidly freeze-clamp the heart using Wollenberger tongs cooled in liquid nitrogen to halt metabolic activity.

-

Analysis:

-

Substrate Utilization: Measure the radioactivity in the collected 14CO2 and residual substrate in the effluent using liquid scintillation counting to calculate uptake and oxidation rates.

-

High-Energy Phosphates: Process the frozen heart tissue for enzymatic determination of ATP, ADP, AMP, and creatine phosphate concentrations.

-

Conclusion and Future Directions

This compound exerts a significant influence on myocardial metabolism through a dual mechanism: 1) potentiating the effects of endogenous adenosine via uptake inhibition, which improves the supply/demand ratio, and 2) directly reducing cardiac work, which lowers overall energy expenditure. Quantitative studies confirm a marked reduction in glucose, pyruvate, and fatty acid metabolism in the normoxic heart, reflecting this energy-sparing effect. Critically, under hypoxic conditions, this compound helps preserve high-energy phosphate stores, mitigating metabolic stress.

For drug development professionals, this compound serves as a model for an energy-sparing cardioprotective agent. Future research should focus on obtaining more granular quantitative data on its effects during graded levels of hypoxia and ischemia. Furthermore, exploring the downstream proteomic and genomic changes induced by prolonged adenosine receptor stimulation in the presence of uptake inhibitors could reveal novel targets for the treatment of ischemic heart disease.

References

- 1. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound on the function and metabolism of the isolated, perfused rat heart | South African Medical Journal [ajol.info]

- 3. Modulation of Perturbed Cardiac Metabolism in Rats Under High-Altitude Hypoxia by Combination Treatment With L-carnitine and Trimetazidine - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on Hexobendine and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexobendine, a coronary vasodilator, was the subject of numerous early investigations to elucidate its mechanism of action and therapeutic potential, primarily in the context of cardiovascular diseases. This technical guide provides an in-depth overview of the foundational studies on this compound, with a focus on its pharmacological effects, the experimental methodologies used to determine them, and its interaction with key cellular pathways. While early research extensively characterized the parent compound, literature on the synthesis and evaluation of its analogues from the same period is notably scarce. This document aims to be a comprehensive resource for researchers by presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological processes and workflows.

Core Mechanism of Action: Inhibition of Adenosine Uptake

Early research identified this compound as a potent inhibitor of adenosine uptake into erythrocytes and other cells.[1][2] This inhibition leads to an increase in the extracellular concentration of adenosine, a nucleoside with significant physiological effects, including vasodilation. The primary mechanism involves the blockade of equilibrative nucleoside transporters (ENTs), which are responsible for the cellular uptake of adenosine.[2] By preventing adenosine from being removed from the extracellular space, this compound effectively potentiates its local effects.

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway for this compound. By inhibiting the ENT-mediated uptake of adenosine into cells like erythrocytes and endothelial cells, this compound increases the extracellular concentration of adenosine. This elevated adenosine level leads to enhanced activation of adenosine receptors on vascular smooth muscle cells, resulting in vasodilation.

Caption: Signaling pathway of this compound's vasodilatory effect.

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from early in vivo and in vitro studies on this compound.

Table 1: In Vivo Effects of this compound in Anesthetized Cats

| Dose (mg/kg) | Effect on Myocardial Blood Flow | Effect on Systemic Arterial Blood Pressure | Effect on Myocardial Contractility |

| 0.25 | Markedly Increased | No significant influence | No significant influence |

| 0.5 | - | Decreased | Decreased |

| 1.0 | - | Decreased | Decreased |

Table 2: In Vitro Effects of this compound

| Preparation | Concentration | Observed Effect |

| Isolated Rabbit Atria | 5 x 10-6 g/ml | Protected against the decrease in contractility following oxygen removal |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early studies of this compound.

Measurement of Myocardial Blood Flow in Anesthetized Cats

This protocol is based on the "heat clearance technique" referenced in early studies.

-

Animal Preparation:

-

Adult cats were anesthetized, typically with an intravenous administration of a suitable anesthetic agent.

-

The animals were artificially ventilated to maintain normal blood gas levels.

-

A thoracotomy was performed to expose the heart.

-

-

Instrumentation:

-

A small heating element and a thermocouple were embedded in the tip of a probe, which was then inserted into the myocardium of the left ventricle.

-

Arterial blood pressure was continuously monitored via a catheter placed in a femoral artery.

-

Heart rate was recorded from an electrocardiogram (ECG).

-

-

Measurement Procedure:

-

A constant, low-level current was passed through the heating element to generate a stable temperature gradient between the probe and the surrounding myocardial tissue.

-

The temperature difference, detected by the thermocouple, is inversely proportional to the local blood flow (i.e., higher blood flow leads to greater heat dissipation and a smaller temperature difference).

-

After a baseline measurement was established, this compound was administered intravenously at the specified doses.

-

Changes in the temperature gradient were recorded continuously to determine the effect on myocardial blood flow.

-

Experimental Workflow: Myocardial Blood Flow Measurement

Caption: Workflow for measuring myocardial blood flow in cats.

Assessment of Contractility in Isolated Rabbit Atria

This protocol outlines the procedure for studying the effect of this compound on the contractility of isolated heart tissue, particularly under hypoxic conditions. This method is a variation of the Langendorff heart preparation.[3][4][5][6][7]

-

Tissue Preparation:

-

Rabbits were humanely euthanized, and their hearts were rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

The atria were carefully dissected from the ventricles.

-

The isolated atria were mounted in an organ bath containing Krebs-Henseleit solution maintained at a physiological temperature (e.g., 37°C) and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

-

-

Contractility Measurement:

-

One end of the atrial preparation was fixed, and the other was attached to a force-displacement transducer to record isometric contractions.

-

The atria were electrically stimulated at a constant frequency (e.g., 1 Hz).

-

A baseline period of stable contractions was established.

-

-

Experimental Intervention:

-

To induce hypoxia, the gas mixture was switched to 95% N2 / 5% CO2, leading to a decrease in contractile force.

-

In the experimental group, this compound was added to the organ bath at the specified concentration prior to the induction of hypoxia.

-

The contractile force was continuously recorded throughout the experiment to assess the protective effect of this compound.

-

Experimental Workflow: Isolated Atria Contractility

Caption: Workflow for assessing contractility in isolated rabbit atria.

Studies on this compound Analogues

A comprehensive search of the scientific literature from the period of the initial, foundational studies on this compound did not yield specific research focused on the synthesis and pharmacological evaluation of its structural analogues. While the broader field of coronary vasodilators and adenosine uptake inhibitors saw the development of numerous compounds and structure-activity relationship (SAR) studies, specific investigations into derivatives of this compound appear to be not well documented in readily accessible historical archives. Research on analogues of other adenosine uptake inhibitors, such as Dipyridamole, has been more extensively published.[8][9][10][11][12] These studies often focused on modifying the core structure to improve potency, selectivity, and pharmacokinetic properties. Without specific data on this compound analogues, a direct comparison or detailed analysis is not possible at this time.

Conclusion

The early studies on this compound firmly established its role as a coronary vasodilator with a primary mechanism of action centered on the inhibition of adenosine uptake. The quantitative data from in vivo and in vitro experiments provide a clear picture of its pharmacological profile at the time. The detailed experimental protocols presented in this guide offer a window into the methodologies employed in mid-20th-century cardiovascular research. While the exploration of this compound itself was significant, the lack of documented research on its analogues from the same era presents a notable gap in the historical understanding of the structure-activity relationships within this particular chemical class of vasodilators. This guide serves as a foundational resource for researchers interested in the historical context of coronary vasodilator development and the specific contributions of this compound to the field.

References

- 1. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Langendorff Heart [sheffbp.co.uk]

- 4. Langendorff heart - Wikipedia [en.wikipedia.org]

- 5. SutherlandandHearse [southalabama.edu]

- 6. The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijbcp.com [ijbcp.com]

- 8. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dipyridamole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Hexobendine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexobendine is a synthetic compound recognized for its vasodilatory and cardioprotective properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Primarily functioning as an adenosine reuptake inhibitor, this compound potentiates the physiological effects of endogenous adenosine, leading to significant cardiovascular responses. This document details its mechanism of action, including the relevant signaling pathways, and provides established experimental protocols for its synthesis and analysis, serving as a crucial resource for professionals in drug discovery and development.

Chemical Identity and Structure

This compound, with the IUPAC name Ethane-1,2-diylbis[(methylimino)propane-3,1-diyl] bis(3,4,5-trimethoxybenzoate), is a diester of 3,4,5-trimethoxybenzoic acid and N,N'-dimethyl-N,N'-bis(3-hydroxypropyl)ethylenediamine.[1] Its chemical structure is characterized by two trimethoxybenzoyl ester groups linked by a central diamine chain.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | Ethane-1,2-diylbis[(methylimino)propane-3,1-diyl] bis(3,4,5-trimethoxybenzoate)[1] |

| CAS Number | 54-03-5[1] |

| Chemical Formula | C₃₀H₄₄N₂O₁₀[1] |

| Molar Mass | 592.68 g/mol [1] |

| SMILES | COc1cc(C(=O)OCCCN(C)CCN(C)CCCOC(=O)c2cc(OC)c(OC)c(OC)c2)cc(OC)c1OC |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 75-77 °C |

| Boiling Point | 728.3 °C (Predicted) |

| Solubility | Data not available |

| pKa | 4.52 ± 0.01; 8.47 ± 0.01 |

| LogP | 3.9 (Predicted) |

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect is vasodilation, which stems from its potent inhibition of adenosine reuptake into erythrocytes and endothelial cells.[2] This inhibition increases the extracellular concentration of adenosine, thereby amplifying its physiological effects on various tissues, particularly the cardiovascular system.

Adenosine Reuptake Inhibition

By blocking nucleoside transporters, this compound effectively enhances the local concentrations of adenosine at its receptors. This action is particularly significant in tissues under metabolic stress or hypoxia, where adenosine release is naturally elevated.

Vasodilation and Cardioprotective Effects

The increased extracellular adenosine resulting from this compound's action activates adenosine receptors on vascular smooth muscle cells and endothelial cells. This activation, primarily through A1 and A2A adenosine receptors, initiates a signaling cascade that leads to vasodilation and increased coronary blood flow.[3][4] The cardioprotective effects of this compound are attributed to its ability to improve myocardial oxygen supply and its direct metabolic effects on the heart muscle, helping to maintain aerobic energy metabolism during hypoxic conditions.[2]

Signaling Pathways

The vasodilatory effect of this compound is mediated through the potentiation of adenosine signaling pathways. The following diagram illustrates the proposed mechanism.

Experimental Protocols

Synthesis of this compound

The following protocol is based on the manufacturing process described in the literature.

Materials:

-

N,N'-dimethyl-N,N'-bis(3-hydroxypropyl)ethylenediamine

-

3,4,5-Trimethoxybenzoyl chloride

-

Pyridine

-

Dioxane

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Sodium sulfate

-

Ether

Procedure:

-

Dissolve N,N'-dimethyl-N,N'-bis(3-hydroxypropyl)ethylenediamine and absolute pyridine in absolute dioxane.

-

Add a solution of 3,4,5-trimethoxybenzoyl chloride in absolute dioxane dropwise to the mixture with constant stirring over 30 minutes.

-

Heat the mixture at 100°C for 3 hours.

-

Evaporate the excess solvent in vacuo.

-

Treat the residue with ethyl acetate and saturated sodium carbonate solution.

-

Separate the organic phase, wash with water, and dry with sodium sulfate.

-

Remove the solvent in vacuo.

-

Take up the residue in ether and filter to remove insoluble trimethoxybenzoic acid anhydride.

-

Evaporate the ether to obtain N,N'-dimethyl-N,N'-bis-[3-(3,4,5-trimethoxybenzoxy)propyl]-ethylene diamine (this compound).

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a general HPLC method that can be adapted for the quantification of this compound, based on methods for similar adenosine uptake inhibitors. Method validation is crucial for specific applications.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 6.8)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare working standards by diluting the stock solution with the mobile phase.

-

For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction method may be necessary to remove interfering substances.

Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the prepared standards and samples.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

Conclusion

This compound remains a significant compound of interest for cardiovascular research and drug development due to its well-defined mechanism of action as an adenosine reuptake inhibitor. This guide provides essential technical information to support further investigation and application of this potent vasodilator. The detailed chemical, physical, and pharmacological data, along with the provided experimental protocols, offer a solid foundation for researchers and scientists in the field. Further studies to fully elucidate its solubility and detailed signaling interactions will continue to enhance its therapeutic potential.

References

- 1. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effects of this compound on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and therapeutic applications of A1 adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Hexobendine for In Vitro and In Vivo Research

Abstract: This document provides a comprehensive technical overview of Hexobendine, a potent coronary vasodilator and adenosine uptake inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and metabolic research. This guide details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides generalized experimental protocols, and visualizes critical pathways and workflows.

Introduction

This compound is a pharmacological agent primarily known for its vasodilatory properties and its ability to inhibit the cellular uptake of adenosine.[1][2] By blocking nucleoside transporters, this compound effectively increases the extracellular concentration of adenosine, which plays a crucial role in regulating blood flow and protecting tissues during ischemic events.[1][3] Its effects on myocardial blood flow, cardiac metabolism, and cellular energy homeostasis make it a valuable tool for in vitro and in vivo research, particularly in the context of angina, ischemia, and cerebrovascular disease.[4][5]

Mechanism of Action

The primary mechanism of action for this compound is the non-competitive inhibition of nucleoside transport across cell membranes.[3] This action has several significant downstream consequences.

2.1 Inhibition of Adenosine Uptake this compound potently blocks the transport of adenosine into cells, particularly erythrocytes.[1][2] This inhibition prevents the rapid clearance of extracellular adenosine, which is often released from tissues during periods of high metabolic stress or hypoxia.[1] Studies have shown that this compound does not affect the enzymes responsible for adenosine degradation, such as adenosine deaminase, nor the salvage pathways of purine biosynthesis.[1] Its action is specific to the transport process.

2.2 Downstream Physiological Effects The resulting increase in extracellular adenosine concentration is believed to be the primary driver of this compound's therapeutic effects.[1] Elevated adenosine levels can activate adenosine receptors on vascular smooth muscle cells, leading to vasodilation, particularly in the coronary arteries.[1] This improves blood flow and oxygen supply to the myocardium. Furthermore, by maintaining higher levels of adenosine, this compound helps preserve the energy metabolism of the heart, especially under hypoxic conditions.[1]

Caption: this compound inhibits the adenosine transporter, increasing extracellular adenosine.

In Vitro Applications and Data

This compound has been utilized in a variety of in vitro models to investigate its effects on cellular transport, tissue function, and metabolism.

3.1 Cellular and Erythrocyte Studies this compound is a strong inhibitor of uridine transport in human erythrocytes and various mouse leukemia, hamster ovary, and rat hepatoma cell lines.[6] It has also been shown to reduce the viscosity of human and rat erythrocyte suspensions, which is thought to be due to an increase in red cell flexibility, possibly by elevating ATP content.[7]

3.2 Isolated Organ Studies In isolated rabbit atria, this compound demonstrated a protective effect against the loss of contractility caused by oxygen removal.[4] Studies on isolated, perfused rat hearts have shown that this compound produces significant negative chronotropic (heart rate) and inotropic (contractility) effects.[8]

Table 1: Summary of In Vitro Quantitative Data

| Parameter | Model System | Concentration / IC50 | Observed Effect | Citation |

| Contractility Protection | Isolated Rabbit Atria (Hypoxia) | 5 x 10⁻⁶ g/mL | Protected against decreased contractility. | [4] |

| Uridine Transport Inhibition | Human Erythrocytes, S49 & P388 cells | 5 - 30 nM (IC50) | Strong inhibition of nucleoside transport. | [6] |

| Uridine Transport Inhibition | CHO & Novikoff cells | > 1 µM (IC50) | Weaker inhibition compared to erythrocytes. | [6] |

| Viscosity Reduction | Human/Rat Erythrocyte Suspension | 10⁻⁴ M | Statistically significant reduction in viscosity. | [7] |

| Viscosity Reduction (Hyperosmolal) | Human/Rat Erythrocyte Suspension | 10⁻⁵ M | Significant reduction under hyperosmolal conditions. | [7] |

In Vivo Applications and Data

In vivo studies have primarily focused on the cardiovascular and metabolic effects of this compound in animal models.

4.1 Cardiovascular Effects In anesthetized cats, low doses of this compound markedly increase myocardial blood flow without significantly altering systemic blood pressure or cardiac contractility.[4] However, higher doses can lead to a decrease in both blood pressure and myocardial contractility.[4]

4.2 Cardioprotective and Metabolic Effects In a rat model of induced hypoxia, oral administration of this compound demonstrated a significant cardioprotective effect. It helped maintain normal aerobic energy metabolism by preventing the hypoxia-induced depletion of creatine phosphate, ATP, and glycogen, while also mitigating the increase in lactate.[1]

Table 2: Summary of In Vivo Quantitative Data

| Animal Model | Dosage | Route | Observed Effect | Citation |

| Anesthetized Cat | 0.25 mg/kg | IV | Markedly increased myocardial blood flow; no effect on blood pressure or contractility. | [4] |

| Anesthetized Cat | 0.5 - 1.0 mg/kg | IV | Decreased systemic arterial blood pressure and myocardial contractility. | [4] |

| Rat (Hypoxia Model) | 10 - 100 mg/kg | Oral | Significantly improved alterations in cardiac metabolism (ATP, lactate, etc.). | [1] |

Experimental Protocols